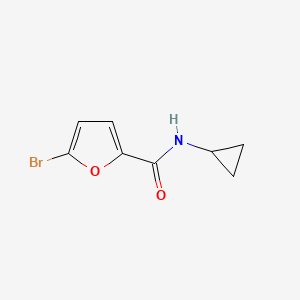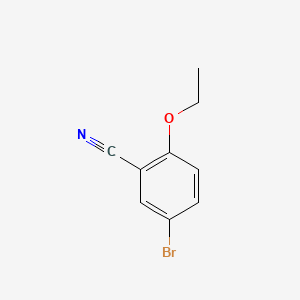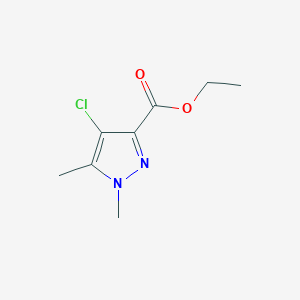
3-Brom-2-Chlorthiophen
Übersicht
Beschreibung
3-Bromo-2-chlorothiophene is a useful research compound. Its molecular formula is C4H2BrClS and its molecular weight is 197.48 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Bromo-2-chlorothiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Bromo-2-chlorothiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-chlorothiophene including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organische Synthese
3-Brom-2-Chlorthiophen ist eine wertvolle Verbindung in der organischen Synthese, insbesondere bei der Konstruktion komplexer Moleküle. Es dient als vielseitiger Baustein für die Synthese verschiedener polyhalogenierter Thiophenderivate . Diese Derivate sind aufgrund ihrer Reaktivität und Stabilität entscheidend für die Schaffung neuer molekularer Strukturen. Die Halogenatome der Verbindung dienen als reaktive Stellen für eine weitere Funktionalisierung, wodurch die Synthese einer breiten Palette von Thiophen-basierten Molekülen mit potenziellen Anwendungen in der Pharmazie, Agrochemie und Materialwissenschaft ermöglicht wird.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird this compound als Zwischenprodukt bei der Synthese von Medikamenten und pharmazeutischen Wirkstoffen (APIs) verwendet . Seine Halogenatome können strategisch ersetzt oder modifiziert werden, um neue Verbindungen mit gewünschten biologischen Aktivitäten zu erzeugen. Diese Verbindung ist besonders nützlich bei der Entwicklung von niedermolekularen Therapeutika, die auf verschiedene Krankheiten abzielen.
Materialwissenschaften
Die Anwendung von this compound in der Materialwissenschaft ist aufgrund seines Potenzials bei der Herstellung neuartiger Materialien von Bedeutung . Es kann zur Synthese von Thiophen-basierten Polymeren und kleinen Molekülen verwendet werden, die einzigartige elektronische Eigenschaften aufweisen, was sie für den Einsatz in organischen Elektronik wie organischen Leuchtdioden (OLEDs) und organischen Photovoltaik (OPVs) geeignet macht.
Landwirtschaftliche Chemie
This compound findet Anwendungen in der landwirtschaftlichen Chemie als Vorläufer für die Synthese von Agrochemikalien . Die Reaktivität der Verbindung ermöglicht die Herstellung neuer Pestizide und Herbizide, die dazu beitragen können, die Ernteerträge zu verbessern und Pflanzen vor Schädlingen und Krankheiten zu schützen.
Analytische Chemie
In der analytischen Chemie wird this compound als Standard- oder Referenzverbindung in verschiedenen analytischen Methoden verwendet . Seine klar definierte Struktur und seine Eigenschaften machen es zu einem hervorragenden Kandidaten für die Methodenentwicklung und Kalibrierung in Techniken wie Gaschromatographie (GC) und Massenspektrometrie (MS).
Umweltanwendungen
This compound wird auch für seine Umweltanwendungen untersucht, insbesondere für den Nachweis und die Quantifizierung von Schadstoffen . Seine Stabilität und Reaktivität machen es zu einem geeigneten Werkzeug für die Umweltüberwachung und die Untersuchung von Abbauwegen organischer Verbindungen in der Umwelt.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-bromo-2-chlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHOQKKCPJELBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369160 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40032-73-3 | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-chlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 3-bromo-2-chlorothiophene be selectively dehalogenated electrochemically?
A1: Yes, electrochemical reduction of 3-bromo-2-chlorothiophene at a carbon cathode in dimethylformamide leads to selective cleavage of the carbon-bromine bond. This reaction yields 2-chlorothiophene as the sole product. [] Interestingly, this selectivity differs from the electrochemical reduction of other dihalothiophenes, which often result in a mixture of products. []
Q2: How does the presence of 3-bromo-2-chlorothiophene influence the product distribution during the electrochemical reduction of dibromothiophenes?
A2: The electrochemical reduction of several dibromothiophenes, such as 2,3-dibromothiophene, 2,4-dibromothiophene, and 2,5-dibromothiophene, in the presence of 3-bromo-2-chlorothiophene, leads to the formation of complex product mixtures. These mixtures include 3-bromothiophene, 3,4-dibromothiophene, and even 2-chlorothiophene itself. [] This suggests that 3-bromo-2-chlorothiophene participates in an "electrolytically induced halogen dance", where halogen atoms migrate between different thiophene molecules during the reduction process. []
Q3: Can 3-bromo-2-chlorothiophene be used as a starting material for the synthesis of more complex thiophene derivatives?
A3: While 3-bromo-2-chlorothiophene itself may not be the ideal starting material, its isomer, 2-bromo-3-chlorothiophene, provides a valuable synthetic route. Reacting 2-bromo-3-chlorothiophene with magnesium in the presence of 1,2-dibromoethane selectively forms a Grignard reagent at the 3-position. [, ] This Grignard reagent can then be reacted with various electrophiles to introduce a diverse range of substituents at the 3-position, offering a versatile pathway for synthesizing 2,3-disubstituted thiophenes. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 2-[(3-amino-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B1270670.png)












